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For Researchers, Scientists, and Drug Development Professionals

Introduction
SR10067 is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ

(NR1D2), which are key regulators of the circadian clock and metabolism.[1] In the liver, REV-

ERBs play a critical role in orchestrating the rhythmic expression of genes involved in glucose

and lipid metabolism. Dysregulation of these pathways is implicated in various metabolic

diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. These

application notes provide a comprehensive guide for the in vitro use of SR10067 in hepatocyte

cell lines to investigate its effects on key metabolic pathways.

Mechanism of Action
SR10067 acts as a potent agonist for REV-ERBα and REV-ERBβ, with reported IC50 values of

170 nM and 160 nM, respectively.[1] REV-ERBs are transcriptional repressors that bind to

REV-ERB response elements (REV-REs) or ROR response elements (ROREs) in the promoter

regions of their target genes. Upon binding of an agonist like SR10067, REV-ERB recruits co-

repressor complexes, leading to the suppression of gene transcription. In hepatocytes, REV-

ERBα has been shown to regulate the expression of genes involved in gluconeogenesis and

lipogenesis.
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Investigation of Circadian Rhythm: Elucidate the role of REV-ERB activation in modulating

the expression of core clock genes (e.g., BMAL1, CLOCK, PER2, CRY1).

Metabolic Studies: Assess the impact of SR10067 on hepatic gluconeogenesis and de novo

lipogenesis.

Target Gene Analysis: Identify and validate novel downstream targets of REV-ERBα/β in

hepatocytes.

Pharmacological Screening: Evaluate the efficacy of SR10067 in models of hepatic

metabolic disorders.

Data Presentation
SR10067 Profile

Parameter Value Reference

Target REV-ERBα, REV-ERBβ [1]

IC50 (REV-ERBα) 170 nM [1]

IC50 (REV-ERBβ) 160 nM [1]

Mode of Action Agonist [1]

Expected Effects of SR10067 on Gene Expression in
Hepatocytes
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Metabolic Pathway Target Gene
Expected Effect of
SR10067

Gluconeogenesis
G6PC (Glucose-6-

Phosphatase)
Downregulation

PCK1 (PEPCK) Downregulation

Lipogenesis
SREBP-1c (Sterol Regulatory

Element-Binding Protein 1c)
Downregulation

FASN (Fatty Acid Synthase) Downregulation

ACACA (Acetyl-CoA

Carboxylase Alpha)
Downregulation

SCD1 (Stearoyl-CoA

Desaturase 1)
Downregulation

Circadian Clock BMAL1 (ARNTL) Downregulation

NPAS2 Downregulation
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SR10067-Mediated REV-ERBα Signaling in Hepatocytes
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SR10067 activates REV-ERBα, leading to transcriptional repression.
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Experimental Workflow for SR10067 in Hepatocytes
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A typical workflow for studying the effects of SR10067 in hepatocytes.

Experimental Protocols
Cell Culture of Hepatocyte Cell Lines (e.g., HepG2)
Materials:

HepG2 cells (ATCC® HB-8065™)
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Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS)

Protocol:

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Maintain cells in a humidified incubator at 37°C with 5% CO2.

Subculture cells every 2-3 days or when they reach 80-90% confluency.

For experiments, seed cells in appropriate well plates (e.g., 96-well for viability, 6-well for

RNA/protein extraction) and allow them to adhere and grow for 24 hours before treatment.

SR10067 Treatment
Preparation of SR10067 Stock Solution:

SR10067 is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in

DMSO.

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw

cycles.

Treatment of Cells:

On the day of the experiment, dilute the SR10067 stock solution to the desired final

concentrations in the cell culture medium.

Ensure the final DMSO concentration in the culture medium is consistent across all

treatments, including the vehicle control (typically ≤ 0.1%).
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Remove the old medium from the cells and replace it with the medium containing SR10067
or vehicle control.

Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) depending on the

endpoint being measured.

Cell Viability Assay (MTT Assay)
Materials:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Protocol:

Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow

them to attach overnight.

Treat the cells with a range of SR10067 concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) for

24, 48, or 72 hours.[2][3]

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours

at 37°C.

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qPCR)
Materials:
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RNA extraction kit

cDNA synthesis kit

SYBR Green qPCR master mix

Primers for target genes (e.g., G6PC, PCK1, SREBP-1c, FASN, BMAL1, and a

housekeeping gene like GAPDH or ACTB)

Protocol:

Treat cells with SR10067 (e.g., 1-20 µM for 12-24 hours).

Isolate total RNA from the cells using a suitable RNA extraction kit.

Synthesize cDNA from the extracted RNA.

Perform qPCR using SYBR Green master mix and gene-specific primers.

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression, normalized to the housekeeping gene.[4]

Western Blot Analysis
Materials:

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (e.g., anti-REV-ERBα, anti-FASN, anti-SCD1, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate
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Protocol:

Treat cells with SR10067 (e.g., 1-20 µM for 24-48 hours).

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify band intensities and normalize to a loading control like β-actin.

Glucose Production Assay
Materials:

Glucose-free DMEM

Sodium lactate and sodium pyruvate

Glucose assay kit

Protocol:

Seed HepG2 cells in 24-well plates and grow to confluency.

Wash the cells with PBS and then incubate in serum-free medium overnight.

Wash the cells again and incubate in glucose-free DMEM containing gluconeogenic

substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate) with or without SR10067
for 3-6 hours.[5][6]
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Collect the medium and measure the glucose concentration using a commercially available

glucose assay kit.

Normalize the glucose production to the total protein content in each well.

De Novo Lipogenesis Assay (using [¹⁴C]-Acetate)
Materials:

[¹⁴C]-Acetate

Scintillation cocktail and counter

Protocol:

Seed hepatocytes in 6-well plates.

Pre-treat cells with SR10067 for a specified time (e.g., 24 hours).

Add [¹⁴C]-acetate (e.g., 1 µCi/mL) to the culture medium and incubate for 2-4 hours.

Wash the cells with cold PBS and lyse them.

Extract total lipids from the cell lysates using a chloroform:methanol (2:1) solution.

Measure the radioactivity in the lipid fraction using a scintillation counter.

Normalize the counts to the total protein concentration.
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Issue Possible Cause Solution

High cell death in vehicle

control

DMSO concentration is too

high.

Ensure the final DMSO

concentration is ≤ 0.1%.

No significant change in

gene/protein expression

Suboptimal drug concentration

or treatment time.

Perform a dose-response and

time-course experiment to

determine the optimal

conditions.

Low transfection efficiency (for

reporter assays).

Optimize transfection protocol

for the specific cell line.

High variability between

replicates

Inconsistent cell seeding or

treatment.

Ensure uniform cell seeding

and accurate pipetting.

Cell passage number is too

high.

Use cells within a consistent

and low passage number

range.

Conclusion
SR10067 is a valuable tool for investigating the role of REV-ERBα/β in regulating hepatic

metabolism and circadian rhythms. The protocols outlined in these application notes provide a

framework for conducting robust in vitro studies in hepatocyte cell lines. Researchers should

optimize the experimental conditions, such as drug concentration and treatment duration, for

their specific cell line and endpoint of interest. Careful experimental design and data analysis

will contribute to a better understanding of the therapeutic potential of targeting REV-ERBs for

metabolic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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